

Overcoming poor peak separation of C20:1 isomers in gas chromatography

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Compound of Interest

Compound Name: (14Z)-14-Eicosenoic acid

Cat. No.: B052742

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Technical Support Center: Gas Chromatography

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve challenges encountered during the gas chromatographic analysis of C20:1 isomers.

Troubleshooting Guides & FAQs

This section addresses common issues related to poor peak separation of C20:1 isomers.

Question 1: Why am I seeing poor or no separation between my C20:1 isomers?

Answer:

Poor separation of C20:1 isomers is a common challenge due to their similar physicochemical properties. Several factors in your gas chromatography (GC) method can contribute to this issue. The primary areas to investigate are your GC column, oven temperature program, and carrier gas settings.

Troubleshooting Steps:

- Evaluate Your GC Column: The stationary phase of your column is the most critical factor for achieving selectivity between isomers.[\[1\]](#)[\[2\]](#)

- Recommendation: For fatty acid methyl ester (FAME) isomers, highly polar columns are recommended. Look for columns with a cyanoalkyl or polyethylene glycol (WAX) stationary phase.[\[3\]](#) Specifically, biscyanopropyl phases are excellent for resolving cis and trans isomers.[\[3\]](#)
- Action: Ensure you are using a column with a suitable stationary phase. If you are using a non-polar or mid-polarity column, switching to a highly polar column is the first and most crucial step.
- Optimize the Oven Temperature Program: A generic temperature program may not provide sufficient resolution for closely eluting isomers.
 - Recommendation: A slow temperature ramp rate through the elution range of the C20:1 isomers can significantly improve separation.[\[4\]](#)[\[5\]](#)
 - Action: Try decreasing the ramp rate to 1-3°C/min in the temperature range where your isomers of interest elute. You may also need to add an isothermal hold during this period.
- Check Your Carrier Gas and Flow Rate: The type of carrier gas and its linear velocity affect the efficiency of the separation.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Recommendation: Hydrogen or helium are the preferred carrier gases for better efficiency and faster analysis times compared to nitrogen.[\[6\]](#)[\[7\]](#)[\[8\]](#) Ensure the linear velocity is optimized for your chosen carrier gas.
 - Action: Verify that your carrier gas is set to the optimal flow rate or linear velocity for your column's internal diameter. If using nitrogen, consider switching to hydrogen or helium, which can provide better resolution at higher flow rates.
- Consider Column Dimensions: Longer columns and smaller internal diameters generally provide higher resolution.[\[2\]](#)[\[10\]](#)[\[11\]](#)
 - Recommendation: For difficult separations, a longer column (e.g., 60 m or 100 m) can provide the necessary theoretical plates for resolution.[\[5\]](#)
 - Action: If you have access to a longer column with the appropriate stationary phase, this can be a straightforward way to improve separation.

Question 2: My C20:1 isomer peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for fatty acid methyl esters (FAMES) is often a sign of active sites in the GC system or incomplete derivatization.

Troubleshooting Steps:

- Incomplete Derivatization: Free fatty acids are highly polar and can interact with active sites in the liner, column, or detector, leading to tailing peaks.
 - Recommendation: Ensure your derivatization procedure to convert fatty acids to FAMES is complete. Common derivatization reagents include boron trifluoride (BF₃) in methanol, or methanolic HCl.[\[12\]](#)
 - Action: Review your sample preparation protocol. You may need to increase the reaction time or temperature to ensure complete conversion to FAMES. It is also good practice to analyze a derivatized standard to confirm the efficiency of your method.
- Active Sites in the Inlet: The injection port liner is a common source of activity.
 - Recommendation: Use a deactivated liner and replace it regularly. The presence of non-volatile residues can create active sites.
 - Action: Replace the liner and septum. If the problem persists, you may need to clean the injector.
- Column Contamination or Degradation: Over time, the stationary phase can degrade, or non-volatile material can accumulate at the head of the column, creating active sites.
 - Recommendation: Trim the first few centimeters of the column from the inlet side.
 - Action: Cool the oven, carefully remove the column from the injector, trim approximately 10-15 cm from the front, and reinstall it. This will remove the most likely contaminated section.

Question 3: How can I confirm the identity of my C20:1 isomer peaks?

Answer:

Identifying specific isomers can be challenging. The most reliable method is to use a combination of retention time data and mass spectrometry.

Confirmation Methods:

- **Use of Certified Reference Standards:** The most straightforward method is to inject a known standard of the C20:1 isomer you are trying to identify and compare the retention time with your sample under identical conditions.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** While the mass spectra of positional and geometric isomers are often very similar, GC-MS can be used to resolve co-eluting peaks by monitoring for specific ions (Selected Ion Monitoring - SIM).^[13] This can help to distinguish between closely eluting compounds even if they are not fully separated chromatographically.
- **Equivalent Chain Length (ECL) Values:** ECL values can be calculated by running a series of saturated FAME standards alongside your sample. The ECL of your unknown peak can then be compared to published databases for tentative identification.^[14]

Quantitative Data Summary

The following table summarizes typical GC parameters used for the separation of FAMES, including C20:1 isomers.

Parameter	Method 1: Animal/Marine Samples	Method 2: Olive Oil Analysis	Method 3: General FAMES
Column	Agilent DB-FATWAX UI	CarboWax	HP-88
Stationary Phase	Highly Polar (WAX)	Polyethylene Glycol	Highly Polar (biscyanopropyl)
Length	30 m	5 m	100 m
Internal Diameter	0.25 mm	0.1 mm	0.25 mm
Film Thickness	0.25 µm	0.2 µm	0.2 µm
Carrier Gas	Helium	Helium	Hydrogen
Flow Rate/Velocity	1.2 mL/min	1.0 mL/min	2 mL/min (constant flow)
Injection Mode	Splitless	Split (1:300)	Split (1:50)
Injector Temp.	220 °C	250 °C	250 °C
Oven Program	60°C (1 min) -> 100°C (5°C/min) -> 175°C (2°C/min, 10 min hold) -> 220°C (2°C/min, 20 min hold)	150°C (10 sec) -> 250°C (1.7°C/sec, 20 sec hold)	120°C (1 min) -> 175°C (10°C/min, 10 min hold) -> 210°C (5°C/min, 5 min hold) - > 230°C (5°C/min, 5 min hold)
Detector	IRMS	FID	FID
Reference	[4]	[15]	[5]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMES using Boron Trichloride-Methanol

This protocol is a general guideline for the esterification of fatty acids to fatty acid methyl esters.

Materials:

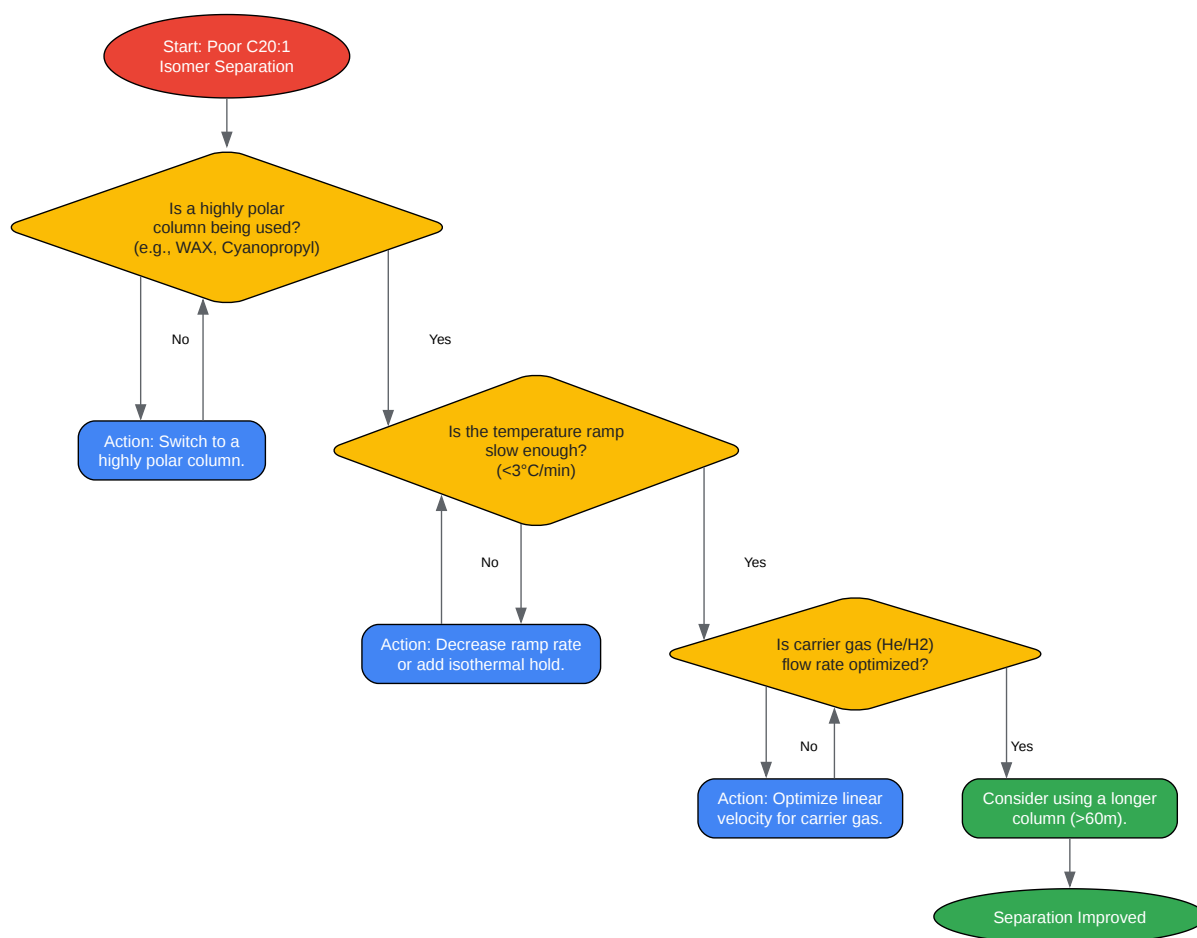
- Sample containing fatty acids (1-25 mg)
- Micro-reaction vessel (5-10 mL)
- Boron trichloride-methanol (BCl₃-Methanol), 12% w/w
- Hexane
- Deionized Water
- Anhydrous sodium sulfate
- Heating block or water bath
- Vortex mixer

Procedure:

- Place 1-25 mg of your sample into a micro-reaction vessel. If the sample is in a solvent, evaporate the solvent to dryness first.
- Add 2 mL of 12% BCl₃-Methanol to the vessel.
- Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
- Cool the vessel to room temperature.
- Add 1 mL of deionized water and 1 mL of hexane to the vessel.
- Cap the vessel and vortex thoroughly for 30 seconds to extract the FAMES into the hexane layer.
- Allow the layers to separate.
- Carefully transfer the upper hexane layer to a clean vial.

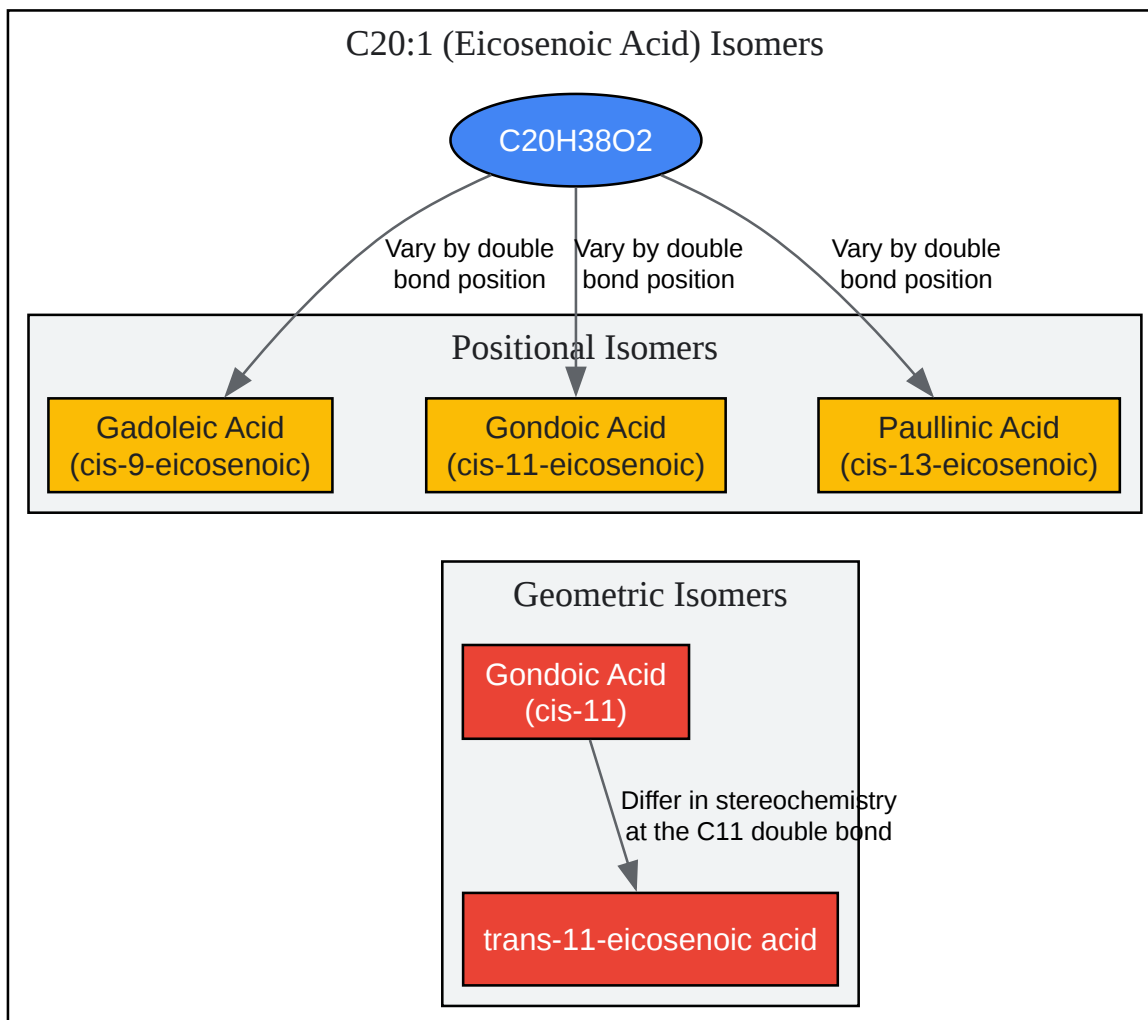
- Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the vial and shaking.
- The sample is now ready for GC analysis.

Visualizations



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Caption: Troubleshooting workflow for poor C20:1 isomer separation.



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Caption: Relationship between different types of C20:1 isomers.

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